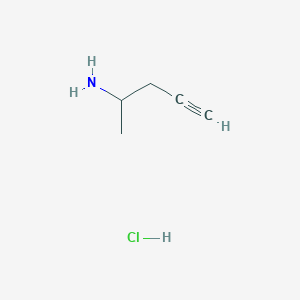

pent-4-yn-2-amine;hydrochloride

Description

Significance in Contemporary Organic Synthesis as a Chiral Building Block

The importance of pent-4-yn-2-amine (B6265540) hydrochloride in contemporary organic synthesis lies in its identity as a chiral building block. The presence of a stereocenter at the C2 position allows for the construction of enantiomerically pure, complex molecules. This is particularly crucial in drug discovery, where the stereochemistry of a molecule can dictate its efficacy and safety profile. Enamine, a supplier of specialty chemicals, highlights that the demand for chiral building blocks has significantly increased in hit-to-lead optimization and even in the initial stages of identifying hit compounds, as most biological targets are themselves chiral and require a precise stereochemical match for effective interaction.

While broad applications of pent-4-yn-2-amine hydrochloride are not extensively documented in widely available literature, its utility has been demonstrated in the synthesis of specialized molecules with potential applications in materials science. For instance, research has shown its use as a precursor in the synthesis of novel compounds like (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine and (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine. nih.govnih.gov These studies underscore the role of the chiral pent-4-yn-2-amine core in constructing larger, functional molecules whose spectroscopic and nonlinear optical properties are of scientific interest.

The general class of chiral propargylamines, to which pent-4-yn-2-amine belongs, are recognized as valuable precursors for a variety of organic molecules, including many with medicinal relevance.

Structural Features and Reactivity Potential of the Alkynyl Amine Moiety

The synthetic versatility of pent-4-yn-2-amine hydrochloride stems from its distinct structural features: a primary amine, a stereogenic center, and a terminal alkyne. This combination of functional groups within a small, five-carbon framework provides a rich platform for a multitude of chemical transformations.

The primary amine group is a key nucleophilic center and can participate in a wide array of reactions, including acylation, alkylation, and the formation of imines. Its basicity allows for the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics.

The terminal alkyne, with its sp-hybridized carbons and acidic proton, is a gateway to numerous synthetic manipulations. It can undergo:

Sonogashira coupling: A powerful cross-coupling reaction to form new carbon-carbon bonds with aryl or vinyl halides.

Click chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important scaffolds in medicinal chemistry.

Alkynylation reactions: The acetylenic proton can be removed by a strong base to generate a nucleophilic acetylide, which can then react with various electrophiles.

Hydration and other additions: The triple bond can be hydrated to form ketones or undergo other addition reactions.

The propargylamine (B41283) motif itself, the combination of an amine and a propargyl group, is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds such as pyrroles and pyridines. mnstate.edu The interplay between the amine and the alkyne allows for cyclization reactions and the construction of complex ring systems.

Table 1: Physicochemical Properties of Pent-4-yn-2-amine and its Hydrochloride Salt

| Property | Value (Pent-4-yn-2-amine) | Value ((2S)-pent-4-yn-2-amine;hydrochloride) |

| Molecular Formula | C₅H₉N | C₅H₁₀ClN |

| Molecular Weight | 83.13 g/mol | 119.59 g/mol |

| IUPAC Name | pent-4-yn-2-amine | (2S)-pent-4-yn-2-amine;hydrochloride |

| SMILES | CC(CC#C)N | CC@@HN.Cl |

| InChIKey | ATNZRYIKSXYJKY-UHFFFAOYSA-N | AQUFZQMGVFGIFO-JEDNCBNOSA-N |

This table presents computed and reported data for the free base and the (S)-enantiomer of the hydrochloride salt.

Evolution of Synthetic Strategies for Chiral Amines and Alkynes in Academia

The development of synthetic methods for chiral amines and alkynes has been a major focus of academic research for decades, driven by their importance in various fields of chemistry.

Historically, the synthesis of chiral amines often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. The evolution of asymmetric synthesis has provided more elegant and atom-economical solutions. Key advancements include:

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of imines and enamides has become a powerful tool for the synthesis of chiral amines with high enantioselectivity.

Biocatalysis: The use of enzymes, such as transaminases, has gained prominence for the synthesis of chiral amines. These biocatalytic methods often offer high stereoselectivity and operate under mild reaction conditions.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary to direct a stereoselective reaction is a well-established strategy. After the desired stereocenter is created, the auxiliary is removed.

The synthesis of chiral alkynes has also seen significant progress. One of the most common methods for preparing chiral propargylamines is the A³ coupling (aldehyde-alkyne-amine) reaction. mnstate.edu This is a three-component reaction that allows for the efficient construction of propargylamines from simple starting materials. Catalytic asymmetric versions of this reaction have been developed to produce enantiomerically enriched products.

The synthesis of the specific chiral building block, pent-4-yn-2-amine, can be envisioned through these modern synthetic strategies, starting from achiral precursors and introducing the stereocenter and the alkyne functionality through carefully designed reaction sequences.

Table 2: Key Synthetic Approaches to Chiral Amines

| Synthetic Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral catalyst. | High enantioselectivity, atom economical. |

| Biocatalysis (e.g., Transaminases) | Use of enzymes to catalyze the amination of ketones. | High stereoselectivity, mild conditions, environmentally friendly. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective transformation. | Well-established, predictable stereochemical outcomes. |

| A³ Coupling (for propargylamines) | Three-component reaction of an aldehyde, an alkyne, and an amine. | Convergent, builds complexity quickly. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pent-4-yn-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h1,5H,4,6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUFZQMGVFGIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141381-35-3 | |

| Record name | pent-4-yn-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pent 4 Yn 2 Amine;hydrochloride

Enantioselective Synthesis Strategies for Chiral Pent-4-yn-2-amine (B6265540);hydrochloride

Achieving high enantiopurity is often paramount in the synthesis of chiral amines for pharmaceutical applications. nih.gov The following sections detail modern approaches to introduce the desired stereochemistry at the C2 position of the pent-4-yn-2-amine backbone.

Chiral Catalyst-Mediated Approaches for Stereoselective Formation

Transition metal catalysis represents a powerful tool for the enantioselective synthesis of chiral amines. acs.org The asymmetric hydrogenation of imines is a particularly direct route to α-chiral amines. nih.gov For the synthesis of pent-4-yn-2-amine, this would involve the preparation of the corresponding prochiral imine, pent-4-yn-2-imine, followed by asymmetric hydrogenation using a chiral transition metal complex. Catalysts based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have shown significant success in the asymmetric hydrogenation of a wide range of imines. nih.govacs.org The choice of ligand is crucial for achieving high enantioselectivity.

Another catalytic approach involves the hydroamination of alkynes. nih.govrsc.org While the direct hydroamination of terminal alkynes with ammonia (B1221849) to produce chiral primary amines is challenging, advancements in catalyst design, such as those employing gold or other late transition metals, are promising. nih.gov These methods often require careful optimization of reaction conditions and the use of specialized ligand systems to control both regioselectivity and enantioselectivity.

Chiral Reagent-Based Methods in Asymmetric Synthesis

The use of stoichiometric chiral reagents, or auxiliaries, is a well-established and reliable method for controlling stereochemistry. yale.edu One of the most prominent examples is the use of tert-butanesulfinamide, developed by the Ellman lab. yale.edu This chiral amine reagent can be condensed with a ketone, in this case, pent-4-yn-2-one, to form a chiral N-sulfinyl imine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the bulky tert-butyl group. The sulfinamide auxiliary can then be readily cleaved under acidic conditions to yield the desired chiral primary amine hydrochloride. This method is widely used in both academic and industrial settings due to its broad applicability and the commercial availability of the chiral reagent. yale.edu

Other chiral auxiliaries, such as chiral phenylethylamine, have also been employed in asymmetric syntheses, often in the context of Strecker reactions or other nucleophilic additions to imines. researchgate.net

Asymmetric Strecker Reactions and Related Approaches for Chiral Amine Centers

The Strecker synthesis is a classic and versatile method for the production of α-amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.com The asymmetric variant of this reaction provides a powerful route to enantiomerically enriched α-amino nitriles, which can then be converted to the corresponding amines. nih.govorganic-chemistry.org

In the context of pent-4-yn-2-amine synthesis, an asymmetric Strecker reaction would involve the reaction of pent-4-yn-2-one with a source of ammonia and cyanide in the presence of a chiral catalyst. wikipedia.org The catalyst, often a chiral thiourea (B124793) or a metal complex, controls the facial selectivity of the cyanide addition to the in situ-formed imine. nih.gov The resulting α-amino nitrile can then be subjected to reductive decyanation to afford the target chiral amine.

Alternatively, a chiral auxiliary-based Strecker approach can be used. researchgate.net Condensation of pent-4-yn-2-one with a chiral amine, such as (R)- or (S)-phenylethylamine, would generate a chiral imine intermediate. Subsequent diastereoselective addition of a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN), would yield a diastereomerically enriched α-amino nitrile. researchgate.net Hydrolysis of the nitrile and removal of the chiral auxiliary would then provide the enantiopure pent-4-yn-2-amine.

Alkynyl Amine Formation Techniques

The introduction of the amine functionality is a key step in the synthesis of pent-4-yn-2-amine;hydrochloride. The following sections discuss common and effective methods for forming the crucial C-N bond.

Reductive Amination Routes for Amine Introduction

Reductive amination is a widely used and highly effective method for the synthesis of primary, secondary, and tertiary amines. harvard.edulibretexts.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of pent-4-yn-2-amine, pent-4-yn-2-one would be treated with ammonia in the presence of a reducing agent. nih.gov While various reducing agents can be employed, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly well-suited for reductive amination because they are less reactive towards ketones and aldehydes compared to imines, thus minimizing the formation of the corresponding alcohol byproduct. harvard.edumasterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. youtube.com More recently, iron-based catalysts have been developed for the reductive amination of ketones with aqueous ammonia and hydrogen gas, offering a more sustainable approach. nih.gov

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Selective for imines over carbonyls; toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Selective for imines; less toxic than NaBH3CN. harvard.edumasterorganicchemistry.com |

| Hydrogen Gas with Metal Catalyst | H2/Catalyst | Can be used for reductive amination; requires pressure equipment. libretexts.org |

Catalytic Amine Introduction via Alkynes

The direct addition of an amine across a carbon-carbon triple bond, known as hydroamination, is an atom-economical method for the synthesis of amines. rsc.org The catalytic hydroamination of alkynes has seen significant progress, with various transition metal catalysts being developed. rsc.org

For the synthesis of pent-4-yn-2-amine, a hypothetical catalytic hydroamination would involve the direct reaction of pent-4-yne with ammonia. However, the hydroamination of terminal alkynes with ammonia to form primary amines is a particularly challenging transformation. nih.gov More commonly, hydroamination is performed with primary or secondary amines to yield secondary or tertiary amines, respectively. Recent developments have shown that gold(I) catalysts, in combination with a co-catalyst like zinc triflate, can effectively catalyze the intermolecular hydroamination of alkynes with aliphatic amines. nih.gov The application of such systems to the direct synthesis of primary amines from ammonia remains an area of active research.

Nucleophilic Addition to Carbonyl Compounds with Subsequent Alkyne Functionalization

A highly effective strategy for constructing the pent-4-yn-2-amine framework involves a two-stage process: the nucleophilic addition of an alkyne to a carbonyl compound, followed by the conversion of the resulting alcohol into the target amine.

This pathway commences with the reaction between a suitable carbonyl compound, such as acetaldehyde (B116499), and an acetylide nucleophile. The acetylide is typically generated from a terminal alkyne, like acetylene, by deprotonation with a strong base. For laboratory-scale synthesis, Grignard reagents like ethynylmagnesium bromide are common and effective nucleophiles. quora.comquora.com The nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of acetaldehyde leads to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol, pent-4-yn-2-ol. youtube.comdoubtnut.comdoubtnut.com

The second stage involves the conversion of the secondary hydroxyl group of pent-4-yn-2-ol into a primary amine. This transformation can be achieved through several methods. A classic approach involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an ammonia equivalent, such as sodium azide (B81097), to form an alkyl azide. This azide is then reduced to the amine. However, more modern and efficient methods are now available. One such advanced method is the "hydrogen-borrowing" amination, which utilizes enzyme cascades. sci-hub.senih.govbath.ac.uk This biocatalytic process involves the oxidation of the alcohol to the corresponding ketone in situ, which then undergoes reductive amination with ammonia to form the primary amine. nih.govuva.nl This method is notable for its high efficiency, mild reaction conditions, and the ability to control stereochemistry, yielding enantiopure amines from either racemic or enantiopure alcohols. sci-hub.senih.gov The final step is the treatment with hydrochloric acid to form the stable hydrochloride salt.

Precursor-Based Synthetic Pathways to this compound

These routes involve the strategic assembly of the target molecule from various precursors, employing powerful name reactions to form the key carbon-nitrogen bond.

Synthesis from Halogenated Alkanes for Alkyne Formation (e.g., 1-bromoalkanes)

The synthesis of alkynes from halogenated alkanes is a fundamental transformation in organic chemistry. One established method involves the bromination of a suitable alkene followed by a double dehydrobromination reaction to install the alkyne functionality. rsc.org In a hypothetical synthesis of pent-4-yn-2-amine, one could start with an appropriate five-carbon alkene possessing an amino group or a precursor. This alkene would first be treated with bromine (Br₂) to form a vicinal dibromide. Subsequent treatment with a strong base, such as sodium amide (NaNH₂), would induce a twofold elimination of hydrogen bromide (HBr), thereby generating the terminal alkyne. The final step would be the formation of the hydrochloride salt. This route, while feasible, can be lengthy and may require protection of the amine functionality during the harsh bromination and elimination steps.

Utilization of Cyclic Sulfamidates with Acetylides for Alkynylated Amines

Cyclic sulfamidates are versatile intermediates in organic synthesis, serving as precursors for a wide range of functionalized amines. researchgate.netnih.govrsc.org These five- or six-membered heterocycles are activated for nucleophilic ring-opening, behaving similarly to activated aziridines. researchgate.netnih.gov A plausible synthetic route to pent-4-yn-2-amine hydrochloride would involve the ring-opening of a suitably substituted cyclic sulfamidate with an acetylide nucleophile.

The synthesis would begin with the preparation of a cyclic sulfamidate from a corresponding amino alcohol. For this specific target, a 4-methyl-substituted cyclic sulfamate (B1201201) would be required. This intermediate would then be reacted with a nucleophilic acetylide, such as lithium acetylide or ethynylmagnesium bromide. The acetylide would attack one of the electrophilic carbons of the sulfamidate ring, leading to a stereospecific ring-opening and the formation of a sulfonated amine. The final step would be the removal of the sulfonate protecting group and treatment with HCl to furnish the desired this compound. This methodology offers a high degree of control over stereochemistry. researchgate.net

Staudinger Reduction of Azide Derivatives (e.g., 5-azidopent-1-yne) to Amine Hydrochlorides

The Staudinger reduction is a remarkably mild and efficient method for converting organic azides into primary amines. organicchemistrytutor.com The reaction is renowned for its high yields and tolerance of various functional groups, making it ideal for complex molecule synthesis. alfa-chemistry.comnih.govjk-sci.com The key transformation involves the reaction of an organic azide with a trivalent phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. alfa-chemistry.comcommonorganicchemistry.com This intermediate is then hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct. bath.ac.ukjk-sci.com

To synthesize pent-4-yn-2-amine hydrochloride via this route, the necessary precursor is 5-azidopent-1-yne (B2958000). This azide can be readily prepared from a corresponding halide, such as 5-bromopent-1-yne, through a simple nucleophilic substitution reaction with sodium azide (NaN₃). organicchemistrytutor.com The subsequent Staudinger reduction of 5-azidopent-1-yne with triphenylphosphine in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of water, would yield pent-4-yn-2-amine. commonorganicchemistry.com The final product is then isolated as its hydrochloride salt.

Table 1: Representative Conditions for Staudinger Reduction

| Parameter | Condition |

| Substrate | Alkyl Azide (e.g., 5-azidopent-1-yne) |

| Reagent | Triphenylphosphine (PPh₃) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Temperature | Room Temperature |

| Typical Yield | >90% |

| Reference | alfa-chemistry.comnih.gov |

Buchwald-Hartwig Amination Strategies with Alkyne-Containing Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds, particularly for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org The reaction typically couples an aryl halide or triflate with a primary or secondary amine. organic-chemistry.orgfishersci.it While its primary application involves aryl systems, recent advancements have expanded its scope to include the use of ammonia equivalents and even the direct amination of some alkyl halides. synthesisspotlight.comlibretexts.org

Applying this strategy to synthesize pent-4-yn-2-amine would involve the coupling of an alkyne-containing halide, such as 5-halopent-1-yne, with an ammonia source. The direct amination of a secondary alkyl halide with ammonia is challenging due to competitive side reactions and catalyst inhibition. synthesisspotlight.com However, modern catalyst systems employing specialized, bulky electron-rich phosphine ligands (e.g., Josiphos or RuPhos) have been developed to overcome these limitations. libretexts.org The reaction would be performed in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. Alternatively, an ammonia equivalent, such as benzophenone (B1666685) imine or a silylamide, can be used, followed by hydrolysis to reveal the primary amine. wikipedia.org

Delépine Reaction for the Preparation of Amine Hydrochloride Derivatives

The Delépine reaction is a classic method for the synthesis of primary amines from alkyl or benzyl (B1604629) halides. wikipedia.org It provides selective access to primary amines with short reaction times and relatively mild conditions. nih.govwikipedia.org The reaction proceeds in two steps: first, the alkyl halide is reacted with hexamethylenetetramine (also known as hexamine or urotropine) to form a quaternary ammonium (B1175870) salt. organic-chemistry.orgalfa-chemistry.com In the second step, this salt is hydrolyzed under acidic conditions, typically with ethanolic hydrochloric acid, to yield the primary amine hydrochloride, along with formaldehyde (B43269) and ammonium chloride as byproducts. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a halide such as 5-bromo- or 5-chloropent-1-yne. This halide would be reacted with hexamethylenetetramine in a solvent like chloroform (B151607) or ethanol (B145695). organic-chemistry.orgscribd.com The resulting hexaminium salt, which often precipitates from the solution, is then refluxed with concentrated hydrochloric acid in ethanol to afford the final this compound product directly. wikipedia.orgmdma.ch

Table 2: Representative Conditions for the Delépine Reaction

| Parameter | Condition |

| Substrate | Alkyl Halide (e.g., 5-bromopent-1-yne) |

| Reagent | Hexamethylenetetramine |

| Step 1 Solvent | Chloroform or Ethanol |

| Step 2 Reagent | Concentrated HCl in Ethanol |

| Temperature | Reflux |

| Typical Yield | 70-85% |

| Reference | wikipedia.orgorganic-chemistry.orgmdma.ch |

Optimization and Process Development in Research Scale Synthesis

The optimization of the synthesis of this compound on a research scale involves a systematic investigation of various reaction parameters to maximize yield, purity, and efficiency. Key areas of focus include the selection of an appropriate catalyst, the effect of solvents and temperature, and the development of effective isolation and purification strategies.

The choice of catalyst is paramount in the synthesis of chiral amines from alkynes. acs.org Various catalytic systems, including those based on transition metals and enzymes, have been explored for their efficacy in promoting the desired transformations.

For the synthesis of chiral amines, chemoenzymatic cascade reactions have shown considerable promise. acs.org One such approach involves the hydration of an alkyne to a ketone, catalyzed by a gold catalyst, followed by an enzymatic amination using a transaminase (ATA). acs.org This method has been demonstrated to produce chiral amines with high yields and excellent enantiomeric excess. acs.org

The selection of the specific transaminase is critical and is often guided by the substrate scope of the enzyme. For instance, different ATAs exhibit varying levels of activity towards different ketones. acs.org In a study on the synthesis of various chiral amines, ATA-415 was found to be effective for aromatic ketones with bulky substituents, such as bromine, suggesting that the size of the enzyme's binding pocket plays a crucial role. acs.org

Organocatalysis presents another viable route for the asymmetric synthesis of chiral amines. For example, the use of a chiral organocatalyst at a low loading of 0.5 mol% has been shown to facilitate the highly diastereo- and enantioselective synthesis of chiral vicinal diamines. researchgate.net

The following table summarizes the performance of different catalysts in the synthesis of chiral amines, which can inform the selection of a catalyst for pent-4-yn-2-amine synthesis.

| Catalyst Type | Catalyst Example | Loading | Substrate | Product | Yield | Enantiomeric Excess |

| Gold/Enzyme | AuCl/ATA-237 | 500 ppm AuCl | Aromatic alkyne | (S)-4-methoxy-methylbenzylamine | 92% | >99% |

| Gold/Enzyme | AuCl/ATA-254 | 500 ppm AuCl | Aromatic alkyne | (S)-methylbenzylamine | 59% | >99% |

| Organocatalyst | Not specified | 0.5 mol% | N-arylidene-protected alkyl amine | Chiral vicinal diamine | High | High |

This table presents a summary of catalyst performance in the synthesis of various chiral amines, providing a basis for selecting a suitable catalyst for this compound.

The choice of solvent and the reaction temperature are critical parameters that significantly influence the efficiency and selectivity of the synthesis of this compound.

In chemoenzymatic cascade reactions for chiral amine synthesis, a mixed solvent system is often employed. For the initial gold-catalyzed hydration of the alkyne, a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 98:2 v/v) at a temperature of around 60°C has been found to be effective. acs.org The subsequent enzymatic amination step is typically carried out in an aqueous buffer, such as Tris-HCl, at a lower temperature, for instance, 30°C, to ensure the stability and optimal activity of the transaminase enzyme. acs.org

The selection of solvent is also crucial in the purification process. For the crystallization of amine hydrochlorides, alcohols like methanol (B129727) are often used. google.com The solubility of the hydrochloride salt in the chosen solvent is a key factor, and it is often desirable for the compound to be highly soluble at elevated temperatures and sparingly soluble at lower temperatures to allow for efficient recrystallization. wikipedia.org

The following table outlines the impact of solvent and temperature on different stages of chiral amine synthesis.

| Reaction Stage | Solvent System | Temperature | Effect on Reaction |

| Alkyne Hydration | DMSO/H₂O (98:2) | 60°C | Promotes complete conversion of alkyne to ketone. acs.org |

| Enzymatic Amination | 100 mM Tris-HCl (pH 7.5) | 30°C | Ensures stability and high activity of the transaminase. acs.org |

| Crystallization | Methanol | Boiling point, then cooling | Facilitates purification by recrystallization of the hydrochloride salt. google.com |

This table illustrates the influence of solvent and temperature on the efficiency and selectivity of chiral amine synthesis and purification.

The isolation and purification of this compound are critical steps to obtain a product of high purity. Common techniques include extraction, distillation, and crystallization. google.comgoogle.com

Following the synthesis, the reaction mixture is typically worked up to isolate the crude product. This may involve quenching the reaction, followed by extraction with a suitable organic solvent. The choice of solvent is important to ensure efficient extraction of the desired amine while minimizing the co-extraction of impurities.

For the purification of amine hydrochlorides, recrystallization is a widely used and effective method. wikipedia.org The crude hydrochloride salt is dissolved in a suitable solvent, often an alcohol like methanol, at an elevated temperature to form a saturated solution. google.comwikipedia.org Upon slow cooling, the solubility of the hydrochloride salt decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. wikipedia.org The purity of the final product can be enhanced by techniques such as adding molecular sieves or macroporous adsorbent resins to the solution to remove residual impurities and color. google.com

In some cases, chiral resolution may be necessary to separate a racemic mixture of the amine into its individual enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. wikipedia.org The diastereomers, having different physical properties, can then be separated by fractional crystallization. wikipedia.org

The purity of the isolated this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often with a chiral stationary phase to determine the enantiomeric excess. nih.gov

The following table summarizes various strategies for the isolation and purification of amine hydrochlorides.

| Purification Step | Technique | Reagents/Conditions | Purpose |

| Initial Isolation | Extraction | Organic solvent (e.g., ethyl acetate) | Separate the crude amine from the aqueous reaction mixture. nih.gov |

| Purification | Recrystallization | Methanol, cooling | Remove impurities by crystallization of the hydrochloride salt. google.comwikipedia.org |

| Decolorization/Adsorption | Molecular sieves/Macroporous resin | Added to the recrystallization solvent | Remove color and trace impurities. google.com |

| Chiral Separation | Chiral Resolution | Chiral resolving agent (e.g., tartaric acid) | Separate enantiomers by forming diastereomeric salts. wikipedia.org |

| Purity Analysis | HPLC/GC | Chiral stationary phase | Determine the purity and enantiomeric excess of the final product. nih.gov |

This table outlines common methods employed for the isolation and purification of amine hydrochlorides, leading to a high-purity product.

Reaction Mechanisms and Mechanistic Investigations of Pent 4 Yn 2 Amine;hydrochloride

Elucidation of Amine Reactivity Mechanisms

The amine group in pent-4-yn-2-amine (B6265540);hydrochloride is a key center for nucleophilic reactions and transformations leading to the formation of imines.

The amine group of pent-4-yn-2-amine, being a primary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. savemyexams.com This characteristic allows it to participate in nucleophilic substitution reactions, particularly with haloalkanes. The reaction proceeds via a pathway that can lead to a mixture of products due to multiple substitutions. savemyexams.comchemguide.co.uk

The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon of a haloalkane, displacing the halide ion and forming a secondary amine. chemguide.co.uk This newly formed secondary amine is also nucleophilic and can further react with another molecule of the haloalkane to yield a tertiary amine. chemguide.co.uk The process can continue, with the tertiary amine reacting to form a quaternary ammonium (B1175870) salt. savemyexams.comchemguide.co.uk

To favor the formation of the primary amine as the major product and minimize these subsequent substitution reactions, a large excess of ammonia (B1221849) or the primary amine is typically used. savemyexams.comchemguide.co.uk The mechanism for the initial substitution with a primary haloalkane is generally considered to be an SN2 type reaction. chemguide.co.uk

A general representation of the nucleophilic substitution is as follows:

Step 1: Formation of the secondary amine R-NH₂ + R'-X → [R-NH₂-R']⁺X⁻

Step 2: Deprotonation [R-NH₂-R']⁺X⁻ + R-NH₂ → R-NH-R' + [R-NH₃]⁺X⁻

Where R is the pent-4-yn-2-yl group and R'-X is a generic haloalkane.

Primary amines, such as pent-4-yn-2-amine, react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is a reversible process. libretexts.orgyoutube.com

The mechanism of imine formation involves a series of steps:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is then transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral intermediate called a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of an iminium ion. libretexts.org

Deprotonation: Finally, a base (which can be another amine molecule or water) removes a proton from the nitrogen atom to yield the final imine product. libretexts.org

The optimal pH for this reaction is typically mildly acidic, around 4 to 5. youtube.comyoutube.com If the pH is too low, the amine will be protonated, rendering it non-nucleophilic. If the pH is too high, there will not be enough acid to protonate the hydroxyl group of the carbinolamine intermediate. youtube.com

| Step | Description |

| 1 | Nucleophilic attack of the amine on the carbonyl carbon. |

| 2 | Proton transfer to form a carbinolamine. |

| 3 | Protonation of the hydroxyl group. |

| 4 | Elimination of water to form an iminium ion. |

| 5 | Deprotonation to form the imine. |

Alkyne Reactivity Mechanisms

The terminal alkyne group in pent-4-yn-2-amine;hydrochloride is a versatile functional group that can undergo a variety of transformations, including hydroboration-oxidation, palladium-catalyzed cross-coupling reactions, and cycloadditions.

The hydroboration-oxidation of terminal alkynes provides a method for the synthesis of aldehydes. byjus.com This two-step process involves the addition of a borane (B79455) reagent across the carbon-carbon triple bond, followed by oxidation. byjus.commasterorganicchemistry.com

The mechanism proceeds as follows:

Hydroboration: In the first step, a borane reagent, such as borane (BH₃) or a substituted borane like disiamylborane (B86530) or 9-BBN, adds to the alkyne. masterorganicchemistry.com The boron atom adds to the less substituted carbon of the alkyne (anti-Markovnikov addition), and a hydrogen atom adds to the more substituted carbon. byjus.com This occurs in a syn-addition fashion, meaning both the boron and hydrogen atoms add to the same face of the triple bond. masterorganicchemistry.com With a terminal alkyne, this process typically occurs twice to form a trialkenylborane. byjus.com

Oxidation: The resulting organoborane is then oxidized, usually with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com This step replaces the carbon-boron bond with a carbon-oxygen bond, forming an enol intermediate. byjus.com

Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable aldehyde product. byjus.com

Using sterically hindered boranes like disiamylborane or 9-BBN is crucial to prevent the double addition of borane to the alkyne, which would lead to the corresponding alcohol after oxidation. masterorganicchemistry.com

| Step | Reagents | Intermediate/Product |

| Hydroboration | Borane (BH₃) or substituted borane | Organoborane |

| Oxidation | Hydrogen peroxide (H₂O₂), Base (e.g., NaOH) | Enol |

| Tautomerization | - | Aldehyde |

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. wikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle:

Reductive Elimination: The active Pd(0) catalyst is generated in situ.

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex. libretexts.org

Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center.

Reductive Elimination: The coupled product (R-alkyne) is eliminated from the palladium complex, regenerating the Pd(0) catalyst for the next cycle. libretexts.org

Copper Cycle:

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate. wikipedia.org This step is believed to increase the nucleophilicity of the alkyne.

While the copper co-catalyst is traditional, copper-free Sonogashira couplings have also been developed. libretexts.org In these systems, the base is thought to play a more direct role in the deprotonation and activation of the alkyne. libretexts.org

| Catalyst System | Key Steps |

| Pd/Cu co-catalyzed | Oxidative addition, Transmetalation, Reductive elimination |

| Copper-free | Oxidative addition, Alkyne coordination and deprotonation, Reductive elimination |

The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a reaction that has become a premier example of "click chemistry". wikipedia.org This reaction involves the [3+2] cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.org

The original Huisgen cycloaddition requires high temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org However, the copper(I)-catalyzed version of this reaction (CuAAC) is highly regioselective, yielding exclusively the 1,4-isomer, and proceeds under mild conditions. wikipedia.org

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Formation of Copper Acetylide: The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne. wikipedia.org The presence of copper(I) significantly lowers the pKa of the terminal alkyne proton, facilitating its removal by a base. wikipedia.org

Coordination of the Azide: The organic azide then coordinates to the copper acetylide.

Cyclization: A stepwise process involving the formation of a six-membered copper-containing intermediate is proposed.

Ring Contraction and Product Release: This intermediate then rearranges and eliminates the triazole product, regenerating the copper(I) catalyst.

Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have also been developed, which notably yield the 1,5-regioisomer of the triazole. wikipedia.org The proposed mechanism for the RuAAC involves the formation of a ruthenium-acetylide intermediate followed by oxidative coupling with the azide to form a ruthenacycle, which then undergoes reductive elimination to give the triazole product. wikipedia.org

| Catalyst | Regioisomer | Key Intermediate |

| Copper(I) | 1,4-disubstituted triazole | Copper acetylide |

| Ruthenium | 1,5-disubstituted triazole | Ruthenacycle |

Intramolecular and Intermolecular Cyclization Reactions Involving the Alkyne

The presence of both a nucleophilic amine and an electrophilically activatable alkyne within the same molecule makes pent-4-yn-2-amine and its derivatives versatile substrates for a variety of cyclization reactions. These transformations are often catalyzed by transition metals, particularly gold, palladium, and rhodium, which activate the alkyne towards nucleophilic attack.

Gold-Catalyzed Reactions: Gold(I) complexes are highly effective catalysts for activating the alkyne bond towards nucleophilic attack. acs.org This has been widely exploited in the synthesis of nitrogen heterocycles. For instance, gold-catalyzed hydroamination/cyclization of aminoalkynes provides a direct route to substituted pyrrolidines. acs.org The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity and facilitates the intramolecular attack of the amine. This process, often a 5-exo-dig cyclization, leads to the formation of a five-membered ring. acs.org Furthermore, gold catalysis can be employed in tandem reactions, such as an initial addition to an acetal (B89532) followed by a 5-endo-dig cyclization to form substituted pyrroles. acs.org In some cases, oxidative cyclization of related amide-alkynes, catalyzed by gold, can produce functionalized γ-lactams through a proposed tandem sequence involving alkyne oxidation and carbene/alkyne metathesis. rsc.org

Palladium-Catalyzed Reactions: Palladium complexes are also powerful catalysts for cyclization reactions. The palladium-catalyzed aza-Wacker-type cyclization is a notable example, where an intramolecular oxidative amination of an olefin can construct bicyclic structures like aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.gov While not a direct reaction of pent-4-yn-2-amine, the principles are applicable. A highly relevant study involves the palladium-promoted cyclization of (Z)-pent-2-en-4-yn-1-yl alkanoates, a compound structurally similar to the target molecule. nih.govacs.org This reaction proceeds in the presence of DBU to yield 2-(alkanoylmethyl)furan derivatives through a proposed intramolecular cyclization and acyl group shift. nih.govacs.org Generally, palladium-catalyzed intramolecular cyclizations tend to favor the 5-exo-trig pathway when there's competition with a 6-endo closure. divyarasayan.org

Rhodium-Catalyzed Reactions: Rhodium catalysts offer unique pathways for the cyclization of aminoalkynes. A convergent approach for synthesizing diverse N-heterocycles involves trapping rhodium carbenoids with gold-activated aminoalkynes. nsf.gov Mechanistic studies suggest that the reaction can be either concerted or stepwise, with one pathway involving a Conia-ene cyclization. nsf.gov Another important rhodium-catalyzed transformation is the reductive cyclization of 1,6-enynes and diynes using hydrogen gas. nih.gov This process, mediated by cationic Rh(I) precatalysts, can produce monoalkylidene or 1,2-dialkylidene cyclopentanes. The proposed mechanism involves the oxidative cyclization of the substrate to form a (hydrido)Rh(III)-based metallocycle. nih.gov

The table below summarizes key cyclization reactions applicable to aminoalkynes and related structures.

| Reaction Type | Catalyst System | Substrate Type | Product | Ref. |

| NeH Insertion/Conia-ene | Rh₂(esp)₂ / PPh₃AuCl, AgSbF₆ | Aminoalkyne + Diazo compound | Pyrrolidine | nsf.gov |

| Oxidative Cyclization | Gold(III) chloride | Amide-alkyne | γ-Lactam | rsc.org |

| Reductive Cyclization | Cationic Rh(I) | 1,6-Enyne | Alkylidene Cyclopentane | nih.gov |

| Aza-Wacker Cyclization | Palladium(II) | Vinyl Cyclopropanecarboxamide | Aza[3.1.0]bicycle | nih.gov |

| Cyclization/Acyl Shift | Palladium(II) | (Z)-Pent-2-en-4-yn-1-yl alkanoate | 2-(Alkanoylmethyl)furan | nih.govacs.org |

| Hydroamination/Cyclization | Gold(I) | Aminoalkyne | Pyrrolidine | acs.org |

Theoretical and Computational Mechanistic Studies

To gain deeper insight into the complex reaction mechanisms of pent-4-yn-2-amine hydrochloride and related compounds, theoretical and computational methods are indispensable tools. These studies allow for the detailed exploration of reaction pathways, transition states, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of complex organic and organometallic reactions due to its favorable balance of accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the determination of the geometries and stabilities of reactants, intermediates, transition states, and products. acs.org For example, in the study of organolanthanide-mediated hydroamination/cyclization of aminoalkenes, DFT calculations revealed a two-step mechanism involving cyclization to form metal-carbon and carbon-nitrogen bonds, followed by protonolysis. acs.org

The rate-limiting step of this process was identified as the insertion of the alkene into the La-N bond via a highly organized, seven-membered chairlike cyclic transition state. acs.org The calculated activation enthalpy (ΔH‡) and entropy (ΔS‡) for this transition state were found to be 11.3 kcal/mol and -14.6 cal/mol·K, respectively, in excellent agreement with experimental data. acs.org Similarly, DFT studies on oxindole (B195798) cyclization reactions have shown that acid assistance can significantly lower the activation Gibbs free energy of the reaction. nih.gov Ab initio calculations on the related α-alkynone cyclization suggest that the conversion of a vinylidene intermediate into the cyclic product, rather than its formation, is the rate-determining step. rsc.org

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Different levels of theory are employed depending on the specific system and the desired accuracy. For instance, in trajectory simulations of reactions involving dicyanamide (B8802431) anion with nitric acid, the B3LYP functional with the 6-31+G(d) basis set was chosen for its proven performance in previous work. acs.org For higher accuracy in mapping potential energy diagrams, a larger basis set, B3LYP/6-311++G(d,p), was used. acs.org To verify results from the B3LYP functional, range-separated functionals like ωB97XD with the 6-31+G(d) basis set have also been utilized. acs.org The choice of functional and basis set is a critical aspect of the computational methodology, aiming to provide a reliable description of the electronic structure and energetics of the reaction.

Molecular Dynamics Simulations for Reactive Pathways

Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing insights into the dynamic processes of a reaction. While classical MD is often used to study conformational changes, ab initio MD (also known as direct dynamics) can simulate the bond-breaking and bond-forming events of a reaction itself.

Direct dynamics simulations have been used to elucidate the primary and secondary reactions in complex systems, such as the oxidation of dicyanamide anions. acs.org In these simulations, trajectories are propagated at a specific level of theory (e.g., B3LYP/6-31+G(d)), and the system's evolution is followed over time. acs.org By running numerous trajectories, it is possible to identify various possible reaction pathways, including those that might be difficult to predict from a static picture of the potential energy surface. acs.org Although computationally intensive, this method can reveal complex reaction mechanisms, including proton transfers and molecular eliminations. acs.org While no specific MD simulation studies on the cyclization of pent-4-yn-2-amine hydrochloride were found, the methodology is directly applicable. Such simulations could uncover the detailed atomic motions involved in the amine attack on the alkyne, the role of solvent molecules, and the conformational dynamics that lead to the pre-reaction complex, providing a complete, time-resolved picture of the cyclization process.

Prediction of Reactivity and Selectivity via Computational Models

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of organic molecules, offering insights that are often difficult to obtain through experimental means alone. rsc.org For a molecule with multiple functional groups such as pent-4-yn-2-amine, computational models can be instrumental in dissecting the reactivity of the individual moieties—the terminal alkyne and the primary amine—and predicting how they might interact in various chemical transformations. While specific computational studies on this compound are not extensively documented in the literature, a wealth of research on analogous systems, particularly propargylamines and other aminoalkynes, provides a strong foundation for understanding its potential chemical behavior.

Density Functional Theory (DFT) is a commonly employed method for these predictions, allowing for the calculation of thermodynamic and kinetic parameters of reaction pathways. nih.govmdpi.com These calculations can help in identifying the most energetically favorable reaction channels, predicting the regioselectivity and stereoselectivity of reactions, and elucidating the structures of transition states and intermediates. mdpi.com

Reactivity of the Alkyne Moiety

The terminal alkyne in pent-4-yn-2-amine is a site of rich reactivity. Computational models are frequently used to predict its behavior in reactions such as cycloadditions, metal-catalyzed couplings, and isomerizations.

One of the most common reactions of terminal alkynes is the [3+2] cycloaddition with azides to form triazoles. DFT calculations have been extensively used to study the mechanism and regioselectivity of such reactions. mdpi.com These studies can predict whether the reaction will proceed via a concerted or stepwise mechanism and which regioisomer will be favored. The calculations typically involve locating the transition state structures for the formation of both possible regioisomers and comparing their activation energies. The isomer formed via the lower energy barrier is predicted to be the major product.

The table below presents hypothetical data for a modeled Ni-mediated cycloaddition, illustrating how computational results are typically presented.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| Reactants | Alkyne + Alkene + Ni(0) | 0.0 |

| Oxidative Cyclization | Transition State 1 (TS1) | +15.0 |

| Intermediate | Nickelacycle | -5.0 |

| Reductive Elimination | Transition State 2 (TS2) | +20.0 |

| Products | Cycloadduct + Ni(0) | -10.0 |

This is a representative table based on typical computational studies of metal-catalyzed cycloadditions and does not represent experimental data for this compound.

Isomerization of the terminal alkyne is also a potential reaction pathway. DFT calculations have been employed to study the alkyne-to-vinylidene isomerization mediated by metal complexes. rsc.org These studies can predict the relative stability of the alkyne and vinylidene isomers and the energy barrier for the isomerization process, providing insights into the conditions under which such a transformation might occur.

Reactivity of the Amine Moiety

The primary amine group in pent-4-yn-2-amine can act as a nucleophile or a base. Computational models can be used to predict its reactivity in various reactions, such as nucleophilic additions and acid-base reactions.

In the context of reductive amination, where an amine reacts with a carbonyl compound, DFT calculations can model the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, as well as the subsequent dehydration to form an imine or enamine. nih.gov The calculated energy barriers for these steps can help in understanding the reaction mechanism and predicting the reaction rate.

The proton affinity of the amine can also be calculated using computational methods. This provides a quantitative measure of its basicity and can be used to predict its behavior in acid-catalyzed reactions or as a ligand for metal catalysts.

Selectivity in Molecules with Multiple Functional Groups

A key challenge in the chemistry of molecules like pent-4-yn-2-amine is controlling the selectivity of reactions. Computational models can be particularly insightful in predicting whether a reaction will occur at the alkyne or the amine, or if a reaction will involve both functional groups. For example, in a reaction with an electrophile, computational models can be used to calculate the activation energies for the attack at the nitrogen atom of the amine and at the π-system of the alkyne. The pathway with the lower activation energy would be the predicted major reaction pathway.

Furthermore, the chiral center in pent-4-yn-2-amine introduces the element of stereoselectivity. Computational studies can be used to model reactions with chiral catalysts or reagents to predict the enantiomeric or diastereomeric outcome. cam.ac.uk This is typically done by calculating the transition state energies for the formation of all possible stereoisomers. A lower transition state energy for one stereoisomer suggests it will be the major product.

The following table illustrates how computational data could be used to predict the regioselectivity of an electrophilic addition to an aminoalkyne.

| Reaction Site | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Attack at Nitrogen | TS_N | 18.5 | Minor Product |

| Attack at Alkyne (Cα) | TS_Cα | 25.2 | Not Favored |

| Attack at Alkyne (Cβ) | TS_Cβ | 15.8 | Major Product |

This is a representative table based on general principles of electrophilic additions and does not represent experimental data for this compound.

Derivatization and Functionalization Strategies for Pent 4 Yn 2 Amine;hydrochloride

Functionalization via the Terminal Alkyne Moiety

The carbon-carbon triple bond is a high-energy functional group that readily participates in addition and transformation reactions.

Oxidation Reactions of the Alkyne Group

The oxidation of the terminal alkyne in pent-4-yn-2-amine (B6265540) typically results in the cleavage of the carbon-carbon triple bond. masterorganicchemistry.comlibretexts.org Common and powerful oxidizing agents for this transformation include ozone (O₃) and potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.commsu.edu

When a terminal alkyne undergoes oxidative cleavage, the bond is completely broken. The internal alkyne carbon is oxidized to a carboxylic acid, while the terminal alkyne carbon is fully oxidized and released as carbon dioxide (CO₂). masterorganicchemistry.com Applying this to pent-4-yn-2-amine, the reaction would yield 3-aminobutanoic acid and carbon dioxide. Under certain neutral conditions with permanganate, alkynes can be oxidized more gently to form vicinal dicarbonyl compounds. libretexts.org

Table 1: Oxidation of the Terminal Alkyne

| Oxidizing Agent | Product from Pent-4-yn-2-amine | Type of Reaction |

|---|---|---|

| 1. O₃, 2. H₂O | 3-Aminobutanoic acid + CO₂ | Oxidative Cleavage masterorganicchemistry.com |

| 1. KMnO₄, H₂O, neutral | 4-aminopentane-1,2-dione | Vicinal Dicarbonyl Formation libretexts.org |

Reduction Reactions of the Triple Bond

The triple bond of pent-4-yn-2-amine can be fully or partially reduced depending on the reagents and conditions employed. lumenlearning.com

Complete Reduction to an Alkane: Catalytic hydrogenation using catalysts like palladium (Pd), platinum (Pt), or Raney Nickel with excess hydrogen (H₂) will reduce the alkyne completely to the corresponding alkane. lumenlearning.comchemistrysteps.com This transforms pent-4-yn-2-amine into pentan-2-amine.

Partial Reduction to an Alkene: Stereoselective reduction can yield either a cis- or trans-alkene.

Cis-Alkene Formation: To obtain the cis-alkene (pent-4-en-2-amine with Z-configuration), a "poisoned" or deactivated catalyst is used, most commonly Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com This catalyst is active enough to reduce the alkyne but not the resulting alkene, stopping the reaction at the alkene stage with syn-addition of hydrogen. lumenlearning.comchemistrysteps.com

Trans-Alkene Formation: The corresponding trans-alkene (pent-4-en-2-amine with E-configuration) is synthesized using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. lumenlearning.comchemistrysteps.comorganicchemistrytutor.com This reaction proceeds through a radical anion intermediate, resulting in the anti-addition of hydrogen across the triple bond. chemistrysteps.com

Table 2: Reduction of the Terminal Alkyne

| Reagent(s) | Product from Pent-4-yn-2-amine | Stereochemistry |

|---|---|---|

| H₂, Pd/C, Pt, or Raney-Ni | Pentan-2-amine | Not applicable (Alkane) lumenlearning.comchemistrysteps.com |

| H₂, Lindlar's Catalyst | (Z)-Pent-4-en-2-amine | cis (Z-isomer) organicchemistrytutor.commasterorganicchemistry.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high yield, reliability, and simplicity. nih.govbioclone.net This reaction joins a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org

The reaction is exceptionally robust and can be performed in various solvents, including water, and tolerates a wide range of other functional groups. wikipedia.orgacs.org The active Cu(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. wikipedia.orgmdpi.com The resulting triazole ring is highly stable and can act as a rigid linker in larger molecular constructs, replacing functionalities like the amide bond. nih.govnih.gov For pent-4-yn-2-amine, this reaction provides a powerful method to covalently link it to any molecule bearing an azide group, creating a stable triazole-tethered chiral amine.

Stereoselective Functionalization of the Alkyne

Because pent-4-yn-2-amine possesses a stereocenter at the C2 position, reactions at the distant alkyne moiety can proceed with a degree of stereoselectivity. acs.orgmasterorganicchemistry.com The chiral center can influence the reaction environment, leading to the preferential formation of one diastereomer over another. This is particularly relevant in reactions that create a new stereocenter, for instance, during hydroboration-oxidation.

Hydroboration of the terminal alkyne with a bulky borane (B79455) reagent like disiamylborane (B86530), followed by oxidation with hydrogen peroxide, adds a hydroxyl group to the terminal carbon in an anti-Markovnikov fashion. msu.eduyoutube.com This initially forms an enol that tautomerizes to an aldehyde. msu.edukhanacademy.org The presence of the chiral amine can create a diastereomeric preference in the transition state of the hydroboration step. Furthermore, enantioselective synthesis methods can be employed to create chiral alkynes with high optical purity, underscoring the importance of stereocontrol in this class of molecules. acs.org

Functionalization via the Amine Moiety

The primary amine group of pent-4-yn-2-amine is a potent nucleophile and a base, allowing for a different set of functionalization reactions. For nucleophilic reactions, the amine must typically be in its free base form, rather than the hydrochloride salt.

Formation of Substituted Amines via Nucleophilic Pathways

The lone pair of electrons on the nitrogen atom allows the amine to act as a nucleophile, attacking electrophilic centers. A common application of this reactivity is the Sₙ2 reaction with alkyl halides. youtube.com

Reaction of pent-4-yn-2-amine with an alkyl halide (e.g., methyl iodide) will lead to the formation of a secondary amine. This newly formed secondary amine is also nucleophilic and can react further with another equivalent of the alkyl halide to produce a tertiary amine. A final alkylation step can yield a quaternary ammonium (B1175870) salt. The nucleophilicity of amines generally increases from primary to secondary due to the electron-donating effect of alkyl groups, though steric hindrance can become a limiting factor, especially for tertiary amines. masterorganicchemistry.com This pathway allows for the stepwise construction of more complex substituted amines while preserving the alkyne functionality for subsequent transformations.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| (2S)-pent-4-yn-2-amine hydrochloride | C₅H₁₀ClN |

| 1-ethylpiperidine | C₇H₁₅N |

| 1-methylpiperidine | C₆H₁₃N |

| 1-methylpyrrolidine | C₅H₁₁N |

| 2-ethylpiperidine | C₇H₁₅N |

| 3-Aminobutanoic acid | C₄H₉NO₂ |

| 4-aminopentane-1,2-dione | C₅H₉NO₂ |

| Ammonia | NH₃ |

| Benzene | C₆H₆ |

| Carbon dioxide | CO₂ |

| Copper(II) sulfate | CuSO₄ |

| Disiamylborane | C₁₀H₂₃B |

| Hydrogen | H₂ |

| Hydrogen peroxide | H₂O₂ |

| Lead acetate | Pb(C₂H₃O₂)₂ |

| Lindlar's catalyst | Pd/CaCO₃/Pb(OAc)₂ |

| Lithium | Li |

| Methyl iodide | CH₃I |

| Nickel | Ni |

| Palladium | Pd |

| Pent-4-en-2-amine | C₅H₁₁N |

| pent-4-yn-2-amine | C₅H₉N |

| Pentan-2-amine | C₅H₁₃N |

| Piperazine | C₄H₁₀N₂ |

| Piperidine (B6355638) | C₅H₁₁N |

| Platinum | Pt |

| Potassium permanganate | KMnO₄ |

| Quinoline | C₉H₇N |

| Raney Nickel | Ni-Al |

| Sodium | Na |

| Sodium ascorbate | C₆H₇NaO₆ |

| Triethylamine | C₆H₁₅N |

| Tungsten | W |

| Water | H₂O |

| Zinc | Zn |

Reaction with Carbonyl Compounds to Form Imines and Derived Structures

The primary amine functionality of pent-4-yn-2-amine hydrochloride allows it to readily react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.comscienceinfo.com This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. scienceinfo.comyoutube.comyoutube.com The presence of the terminal alkyne in the pent-4-yn-2-amine molecule offers a versatile handle for further synthetic transformations.

The general reaction can be depicted as follows:

Reaction of pent-4-yn-2-amine with a generic aldehyde or ketone to form an imine.

The formation of imines from primary amines and carbonyl compounds is a reversible process. youtube.com To drive the reaction towards the product, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or a dehydrating agent. libretexts.org The stability of the resulting imine can be influenced by the nature of the substituent on the carbonyl compound. Imines derived from aromatic aldehydes often exhibit enhanced stability. scienceinfo.com

The imines derived from pent-4-yn-2-amine are valuable synthetic intermediates. The carbon-nitrogen double bond can undergo various transformations, such as reduction to form secondary amines or addition of nucleophiles. Furthermore, the terminal alkyne can participate in a wide range of reactions, including click chemistry, Sonogashira coupling, and various cyclization reactions.

A rhodium(I) catalyst has been shown to efficiently catalyze the reaction between terminal alkynes and anilines to produce imines under mild, neutral conditions at room temperature. organic-chemistry.org This suggests alternative pathways for imine formation involving the alkyne moiety, although the direct condensation with the amine is the most straightforward approach.

Amide Bond Formation and its Applications in Chemical Synthesis

The primary amine of pent-4-yn-2-amine hydrochloride can be acylated to form amides, which are fundamental structures in many biologically active molecules and synthetic intermediates. nih.gov The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid, as direct condensation is generally not feasible under mild conditions. fishersci.co.uk

A variety of coupling reagents have been developed to facilitate this transformation. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govfishersci.co.uk These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.

For instance, a convenient protocol for amide bond formation, even with electron-deficient amines, involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov This method has been shown to be effective for a range of functionalized amide derivatives. nih.gov Another efficient method utilizes phosphonitrilic chloride trimer (PNT) as an activating agent, which allows for the clean and rapid synthesis of amides from both aromatic and aliphatic carboxylic acids. iajpr.com

The general scheme for amide bond formation is as follows:

General scheme for the formation of an amide from pent-4-yn-2-amine and a carboxylic acid using a coupling reagent.

The resulting amides, bearing a terminal alkyne, are versatile building blocks. The amide linkage provides structural rigidity, while the alkyne moiety can be further functionalized. This dual functionality makes amides derived from pent-4-yn-2-amine valuable in the synthesis of peptidomimetics, heterocyclic compounds, and other complex molecular architectures.

| Coupling Reagent System | Typical Reaction Conditions | Applicability |

| EDC/HOBt/DMAP | Acetonitrile, room temperature | Effective for electron-deficient and unreactive amines. nih.gov |

| PNT/NMM | Dichloromethane, 0-5 °C to room temperature | Applicable to both aromatic and aliphatic carboxylic acids, with clean and rapid conversions. iajpr.com |

| DCC/DMAP | Various aprotic solvents | A classic and widely used method, though purification to remove the dicyclohexylurea byproduct can be necessary. |

| HATU/DIPEA | DMF, room temperature | A highly efficient reagent, often used in peptide synthesis. nih.gov |

On-Fiber Derivatization for Analytical Applications of Amine Functionality

The primary amine group of pent-4-yn-2-amine makes it a suitable candidate for on-fiber derivatization techniques, particularly for analytical purposes such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com On-fiber derivatization, a form of solid-phase microextraction (SPME), enhances the sensitivity and selectivity of the analysis of volatile and polar compounds like amines. nih.govsigmaaldrich.com This technique involves coating an SPME fiber with a derivatizing agent, which then reacts with the analyte in the sample matrix. uwaterloo.ca

Several reagents are commonly used for the on-fiber derivatization of primary amines. These reagents typically introduce a chromophore or a fluorophore, facilitating detection, or a group that improves the chromatographic properties of the analyte. nih.gov

For GC analysis, reagents such as 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are effective. nih.govsigmaaldrich.com These reagents react with primary amines at ambient temperatures to form stable derivatives that can be thermally desorbed in the GC injection port. nih.gov PFBCF has been noted for its high selectivity and sensitivity. nih.gov

For HPLC analysis, o-phthalaldehyde (B127526) (OPA) is a common derivatizing reagent for primary amines. acs.org The reaction with OPA is rapid and yields a highly fluorescent isoindole derivative.

The general process of on-fiber derivatization for pent-4-yn-2-amine would involve:

Coating an SPME fiber with a suitable derivatizing agent (e.g., PFBCF for GC-MS).

Exposing the fiber to the sample containing pent-4-yn-2-amine.

The amine group reacts with the derivatizing agent on the fiber.

The derivatized analyte is then thermally desorbed into the analytical instrument for separation and detection.

| Derivatizing Agent | Analytical Technique | Derivative Properties |

| 2,3,4,5,6-Pentafluorobenzyl chloroformate (PFBCF) | GC-MS | High selectivity and sensitivity. nih.gov |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | GC-MS, HPLC | Forms stable derivatives. nih.govacs.org |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Forms highly fluorescent isoindole derivatives. acs.org |

| Pentafluorophenylhydrazine (PFPH) | GC-ECD | Forms hydrazones with high electron-capture response. uwaterloo.ca |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Reacts with carbonyls, but can be used in methods where amines are converted to carbonyls. mdpi.comresearchgate.net |

Chemo- and Regioselective Functionalization Approaches

The presence of two distinct reactive sites in pent-4-yn-2-amine—a primary amine and a terminal alkyne—presents both a challenge and an opportunity for chemo- and regioselective functionalization. The ability to selectively modify one functional group while leaving the other intact is crucial for its use as a versatile building block in complex molecule synthesis.

Selective Protection of the Amine Group:

To perform reactions selectively at the alkyne terminus, the more nucleophilic and reactive primary amine group often needs to be protected. libretexts.org This can be achieved through various standard amine protection strategies. The choice of protecting group is critical and depends on the reaction conditions for the subsequent alkyne functionalization and the ease of deprotection.

Common protecting groups for primary amines include:

Carbamates: such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). These are widely used due to their stability and well-established deprotection protocols.

Amides: such as trifluoroacetamide, which can be introduced under specific conditions.

Sulfonamides: for instance, the tosyl (Ts) group, which provides robust protection.

A method for the selective protection of aromatic amines in the presence of aliphatic amines has been described, leveraging the difference in pKa values. organic-chemistry.org While pent-4-yn-2-amine contains an aliphatic amine, the principles of pH control could potentially be adapted for selective reactions in more complex systems.

Selective Reactions of the Terminal Alkyne:

With the amine group protected, the terminal alkyne can undergo a variety of selective transformations:

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.

Click Chemistry (Huisgen Cycloaddition): A copper- or ruthenium-catalyzed reaction with azides to form triazoles. The inertness of the alkyne under certain conditions makes it suitable for such specific ligations. nih.gov

Hydroboration: The reaction with boranes to form vinylboranes. Ruthenium-catalyzed hydroboration has been shown to exhibit high (Z)-selectivity for terminal alkynes. acs.org

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond.

Alkynylation: The deprotonation of the terminal alkyne with a strong base to form an alkynide, which can then act as a nucleophile. libretexts.org

The selective deprotection of silyl (B83357) protecting groups on terminal alkynes, such as the use of triethylsilyl (TES) and triisopropylsilyl (TIPS) groups, has also been explored, offering another layer of control in complex syntheses. researchgate.net

Multicomponent and Domino Reactions Utilizing Pent-4-yn-2-amine;hydrochloride

The bifunctional nature of pent-4-yn-2-amine makes it an attractive component for multicomponent reactions (MCRs) and domino reactions, which are highly efficient processes for the construction of complex molecules in a single step. nih.govnih.govnih.gov

Multicomponent Reactions:

MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a single product that incorporates a substantial portion of all the reactants. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com Pent-4-yn-2-amine can serve as the amine component in this reaction. The resulting Ugi product would contain the pent-4-ynyl moiety, providing a handle for further functionalization, for example, through click chemistry or other alkyne-specific reactions. The general mechanism involves the initial formation of an imine from the amine and the carbonyl compound. wikipedia.orgorganic-chemistry.org

Strecker Synthesis: The Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia or a primary amine, and cyanide. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Pent-4-yn-2-amine can act as the primary amine component, leading to the formation of an N-substituted α-aminonitrile, which can then be hydrolyzed to the corresponding N-substituted α-amino acid bearing the alkyne functionality.

A³ Coupling (Alkyne-Aldehyde-Amine Coupling): This is a three-component reaction that directly synthesizes propargylamines from a terminal alkyne, an aldehyde, and an amine, typically catalyzed by a metal such as copper or palladium. pnas.orgresearchgate.net In a variation of this reaction, pent-4-yn-2-amine could potentially react with an aldehyde and another alkyne, although the primary amine of pent-4-yn-2-amine would likely be more reactive.

Domino Reactions:

Domino reactions, also known as cascade reactions, are processes where multiple bond-forming events occur under the same reaction conditions without the need for isolating intermediates. nih.gov A domino reaction can be initiated by the functional groups present in pent-4-yn-2-amine. For example, an initial reaction at the amine, such as imine formation, could be followed by an intramolecular reaction involving the alkyne, leading to the formation of heterocyclic structures. While specific examples utilizing pent-4-yn-2-amine are not prevalent in the literature, its structure suggests significant potential in the design of novel domino sequences for the synthesis of complex nitrogen-containing heterocycles.

| Reaction Type | Components | Potential Product with pent-4-yn-2-amine |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide with a pent-4-ynyl substituent. wikipedia.orgorganic-chemistry.org |